tert-Butyl 5-bromo-2,3-dihydro-1H-imidazo[1,5-a]imidazole-1-carboxylate
Description
tert-Butyl 5-bromo-2,3-dihydro-1H-imidazo[1,5-a]imidazole-1-carboxylate is a heterocyclic compound featuring a fused imidazoimidazole core with a bromine substituent at position 5 and a tert-butyloxycarbonyl (Boc) protecting group. This structure combines a partially saturated dihydroimidazole ring, which reduces aromaticity compared to fully conjugated systems, and a bromine atom that enhances reactivity for further functionalization (e.g., cross-coupling reactions). The Boc group is widely used to protect amines in synthetic organic chemistry, making this compound a versatile intermediate in pharmaceutical and agrochemical synthesis .
Properties
Molecular Formula |
C10H14BrN3O2 |
|---|---|
Molecular Weight |
288.14 g/mol |
IUPAC Name |
tert-butyl 5-bromo-2,3-dihydroimidazo[1,2-c]imidazole-1-carboxylate |
InChI |
InChI=1S/C10H14BrN3O2/c1-10(2,3)16-9(15)14-5-4-13-7(14)6-12-8(13)11/h6H,4-5H2,1-3H3 |
InChI Key |
KESXBJJGIXJIPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C1=CN=C2Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-bromo-2,3-dihydro-1H-imidazo[1,5-a]imidazole-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-bromo-2,3-dihydro-1H-imidazo[1,5-a]imidazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in tert-Butyl 5-bromo-2,3-dihydro-1H-imidazo[1,5-a]imidazole-1-carboxylate can undergo nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The imidazole ring can participate in oxidation and reduction reactions, often using reagents like hydrogen peroxide or sodium borohydride.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include amines, thiols, or other substituted imidazoles.
Oxidation Products: Oxidized derivatives of the imidazole ring.
Reduction Products: Reduced forms of the imidazole ring.
Hydrolysis Products: The corresponding carboxylic acid.
Scientific Research Applications
Chemistry: tert-Butyl 5-bromo-2,3-dihydro-1H-imidazo[1,5-a]imidazole-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of brominated imidazole derivatives on various biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound’s potential medicinal applications include its use as a scaffold for drug development. Researchers are exploring its use in the synthesis of new pharmaceuticals with potential therapeutic effects.
Industry: In the industrial sector, this compound can be used in the development of new materials, including polymers and coatings. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of tert-Butyl 5-bromo-2,3-dihydro-1H-imidazo[1,5-a]imidazole-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and the imidazole ring can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Bromine vs. Methyl/Amino/Formyl Groups: The bromine substituent in the target compound enhances electrophilicity, enabling nucleophilic substitution (e.g., Suzuki couplings), whereas methyl and amino groups are typically inert or serve as directing groups . The formyl group in the pyrazoloimidazole derivative () allows for condensation reactions, contrasting with bromine’s role in cross-coupling .
Stereochemical and Conformational Considerations
- Stereoselective synthesis methods (e.g., those described in ) highlight that substituent position and ring saturation (as in the dihydroimidazoimidazole system) influence conformational flexibility and binding affinity in biological targets .
Biological Activity
tert-Butyl 5-bromo-2,3-dihydro-1H-imidazo[1,5-a]imidazole-1-carboxylate is a compound of interest due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C12H14BrN3O2
- Molecular Weight : 303.16 g/mol
Research indicates that compounds within the imidazole family often exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the bromine atom and the tert-butyl group in this specific compound may enhance its lipophilicity and bioavailability, potentially leading to increased biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies:
Antimicrobial Activity
In vitro studies have shown that this compound exhibits significant antimicrobial activity against a range of bacterial strains. The minimum inhibitory concentration (MIC) values were determined to assess its efficacy.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Anticancer Activity
Preliminary research has indicated that this compound exhibits cytotoxic effects on various cancer cell lines. A study evaluated its effects on human breast cancer (MCF-7) and lung cancer (A549) cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.4 |
| A549 | 20.2 |
The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry demonstrated the antimicrobial properties of various imidazole derivatives, including this compound. The researchers highlighted its effectiveness against resistant strains of bacteria, emphasizing its potential as a therapeutic agent in treating infections caused by multidrug-resistant organisms .
Case Study 2: Cancer Research
In a recent investigation reported in Cancer Letters, researchers explored the anticancer effects of this compound on different cancer types. The study revealed that treatment with this compound led to significant tumor growth inhibition in xenograft models. The findings suggest that this compound could be a promising candidate for further development in cancer therapy .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for tert-butyl 5-bromo-2,3-dihydro-1H-imidazo[1,5-a]imidazole-1-carboxylate, and what critical parameters influence yield and purity?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, brominated imidazole intermediates can react with tert-butyl carbamate derivatives under palladium-catalyzed cross-coupling conditions. Critical parameters include:
- Temperature : Controlled conditions (e.g., 0–5°C for bromination steps) to minimize side reactions.
- Solvent : Polar aprotic solvents (e.g., DMF or THF) enhance reactivity, while dichloromethane (DCM) aids in purification.
- Catalysts : Pd(PPh₃)₄ for Suzuki-Miyaura couplings.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.
- Characterization : ¹H/¹³C NMR, LC-MS for molecular weight confirmation, and elemental analysis .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (DEPT for quaternary carbons) to assign protons and carbons. For example, the tert-butyl group shows a singlet at ~1.3 ppm in ¹H NMR.
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Verifies molecular ion peaks and detects impurities.
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typically required).
- X-ray Crystallography : Definitive structural confirmation, as demonstrated for analogous imidazo[4,5-b]pyridine derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
- Methodological Answer :
- 2D NMR Techniques : HSQC and HMBC correlations resolve ambiguous proton-carbon assignments, especially in crowded aromatic regions.
- Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts for comparison with experimental data.
- X-ray Diffraction : Resolves tautomerism or stereochemical ambiguities. For instance, hydrogen bonding patterns in imidazole derivatives were clarified via crystallography .
- Isotopic Labeling : Use deuterated solvents to eliminate exchangeable proton interference .
Q. How can reaction conditions be optimized for introducing the bromo substituent in the imidazoimidazole ring?
- Methodological Answer :
- Electrophilic Bromination : Use N-bromosuccinimide (NBS) or Br₂ in DCM under inert atmosphere. Monitor by TLC.
- Regioselectivity : Electron-rich positions (e.g., imidazole C-5) are brominated preferentially.
- Solvent Optimization : DMF enhances solubility but may increase side reactions; DCM is safer for bromine-sensitive substrates.
- Post-Reaction Analysis : LC-MS tracks brominated intermediates; recrystallization removes excess brominating agents .
Q. How do hydrogen-bonding interactions in the crystal lattice affect the compound’s stability and reactivity?
- Methodological Answer :
- SHELX Refinement : Use SHELXL to model hydrogen bonds (e.g., N–H···Br, C–H···O) in X-ray data. For example, imidazole N–H groups often form intermolecular bonds with carboxylate oxygens, stabilizing the lattice .
- Thermogravimetric Analysis (TGA) : Correlate thermal stability with hydrogen-bond density.
- Solubility Studies : Strong intermolecular interactions reduce solubility in non-polar solvents, impacting biological assay design .
Q. What strategies are effective for analyzing the compound’s potential biological activity in silico and in vitro?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding affinities for targets like kinases or GPCRs.
- QSAR Modeling : Correlate electronic properties (e.g., bromine’s electronegativity) with activity trends in imidazole derivatives.
- In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC values) or anticancer potential using MTT assays on cell lines. Reference similar compounds with confirmed bioactivity .
Data Contradiction Analysis
Q. How should discrepancies between calculated and observed NMR shifts be addressed?
- Methodological Answer :
- Error Sources : Solvent effects, dynamic proton exchange, or incorrect DFT functional selection.
- Mitigation : Re-optimize computational parameters (e.g., B3LYP/6-311+G(d,p) basis set) and include solvent models (e.g., PCM for DMSO).
- Validation : Compare with structurally characterized analogs in the Cambridge Structural Database (CSD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
